molecular formula C23H21FN4O2 B2667835 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one CAS No. 1111025-41-2

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2667835
CAS RN: 1111025-41-2
M. Wt: 404.445
InChI Key: DCUWJNCBYRDDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

The synthesis of derivatives of the mentioned compound has been explored for potential antimicrobial and antiviral properties. Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug, highlighting its molecular and crystal structures and predicting biological activity through molecular docking (Vaksler et al., 2023). This study signifies the compound's potential in contributing to the development of new drugs with antimicrobial and antiviral capabilities.

Antitumor Activities

In the context of antitumor research, derivatives of this compound have been evaluated for their efficacy against cancer cell lines. Hu Guoqianga (2012) detailed an efficient modified route for transforming an antibacterial fluoroquinolone into an antitumor compound, using an oxadiazole heterocyclic ring as an isostere for this transformation (Hu Guoqianga, 2012). The synthesis involved an aminomethylation reaction with secondary amines or substituted anilines and formaldehyde, producing compounds with significant potent antitumor activities in vitro against Hep-3B cancer cell lines.

properties

IUPAC Name

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-27-14-17(23-25-22(26-30-23)15-8-4-2-5-9-15)21(29)16-12-18(24)20(13-19(16)27)28-10-6-3-7-11-28/h2,4-5,8-9,12-14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUWJNCBYRDDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one

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